molecular formula C12H21NO2 B13629189 Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Cat. No.: B13629189
M. Wt: 211.30 g/mol
InChI Key: YXGUDWIRHFXJOI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)spiro[34]octane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-10(14)12(9-13)7-11(8-12)5-3-4-6-11/h2-9,13H2,1H3

InChI Key

YXGUDWIRHFXJOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCCC2)CN

Origin of Product

United States

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